molecular formula C9H15NO4 B2841531 (2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic CAS No. 132402-46-1

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic

Cat. No.: B2841531
CAS No.: 132402-46-1
M. Wt: 201.222
InChI Key: MQKQMLUPZZNVCK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic is a chiral amino acid derivative It is characterized by the presence of a prop-2-en-1-yloxycarbonyl group attached to the nitrogen atom of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic typically involves the protection of the amino group of the amino acid followed by the introduction of the prop-2-en-1-yloxycarbonyl group. One common method involves the use of carbamate protection, where the amino group is protected using a suitable carbamate reagent under mild conditions. The protected amino acid is then reacted with prop-2-en-1-yl chloroformate to introduce the prop-2-en-1-yloxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a prodrug for amino acid delivery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic involves its interaction with specific molecular targets. The prop-2-en-1-yloxycarbonyl group can be cleaved enzymatically or chemically, releasing the active amino acid. This active form can then participate in various biochemical pathways, including protein synthesis and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid: The enantiomer of the compound with similar properties but different biological activity.

    N-carbamoyl amino acids: Compounds with similar protective groups but different side chains.

Uniqueness

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic is unique due to its specific chiral configuration and the presence of the prop-2-en-1-yloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2R)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKQMLUPZZNVCK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.